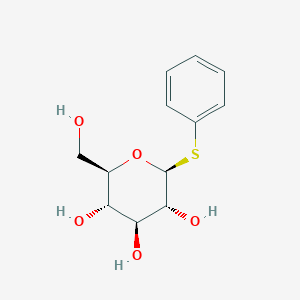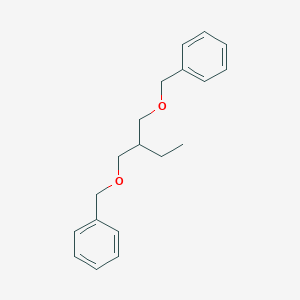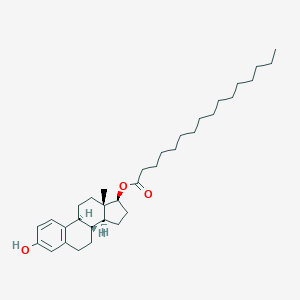
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Descripción general
Descripción
“(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol” is a protected glucopyranoside useful as a building block for the synthesis of complex carbohydrates . The compound has β-phenylthio and 6-tert-butyldimethylsilyl protecting groups .
Molecular Structure Analysis
The molecular structure of this compound includes a glucopyranoside core structure with β-phenylthio and 6-tert-butyldimethylsilyl protecting groups . The exact molecular structure analysis would require more specific data or computational analysis.Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 82-88 °C . It has an empirical formula of C18H30O5SSi and a molecular weight of 386.58 .Aplicaciones Científicas De Investigación
Inhibition of Sodium-D-Glucose Cotransporters (SGLT)
Phenyl-beta-D-thioglucopyranoside has been shown to inhibit the activity of sodium-D-glucose cotransporters (SGLT) 1 and 2 by a competitive inhibition mechanism . This compound has a stronger inhibitory effect on SGLT2 than on SGLT1 . This property makes it a potential candidate for the development of therapeutic agents for diseases related to glucose transport, such as diabetes.
Biochemical and Physiological Actions
Phenyl-beta-D-thioglucopyranoside has been used in studies investigating its biochemical and physiological actions . For instance, it has been used in kinetic studies on the broad-specificity beta-D-glucosidase from pig kidney .
Proteomics Research
Phenyl-beta-D-thioglucopyranoside is also used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins .
Development of Therapeutic Agents
Due to its ability to inhibit SGLT1 and SGLT2, Phenyl-beta-D-thioglucopyranoside can be used in the development of therapeutic agents for diseases related to glucose transport . This includes conditions like diabetes, where controlling glucose levels is crucial .
Chemical Synthesis
Phenyl-beta-D-thioglucopyranoside can be used in chemical synthesis as a building block to create more complex molecules . Its unique structure and properties make it a valuable component in the synthesis of various chemical compounds .
Pharmaceutical Applications
Phenyl-beta-D-thioglucopyranoside’s inhibitory effects on SGLT1 and SGLT2 make it a potential candidate for pharmaceutical applications . It could be used in the development of drugs for treating diseases related to glucose transport, such as diabetes .
Mecanismo De Acción
Target of Action
The primary targets of Phenyl-beta-D-thioglucopyranoside are the sodium-D-glucose cotransporters (SGLT) 1 and 2 . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestine.
Mode of Action
Phenyl-beta-D-thioglucopyranoside interacts with its targets through a competitive inhibition mechanism . It competes with D-glucose for binding to the SGLT transporters, thereby inhibiting the transporters’ activity. Interestingly, Phenyl-beta-D-thioglucopyranoside has a stronger inhibitory effect on SGLT2 than on SGLT1 .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448944 | |
| Record name | Phenyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
2936-70-1 | |
| Record name | Phenyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)







![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)



